S-(N-Methylcarbamoyl)-L-cysteine

Description

Structure

3D Structure

Properties

IUPAC Name |

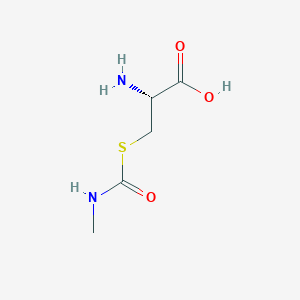

(2R)-2-amino-3-(methylcarbamoylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFIRCHPJWLACG-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20993980 |

Source

|

| Record name | S-[Hydroxy(methylimino)methyl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-17-6 |

Source

|

| Record name | S-(N-Methylcarbamoyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[Hydroxy(methylimino)methyl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20993980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(N-METHYLCARBAMOYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H39HRC49H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

difference between S-(N-Methylcarbamoyl)-L-cysteine and AMCC metabolites

This guide provides an in-depth technical analysis of the metabolic, chemical, and analytical distinctions between S-(N-Methylcarbamoyl)-L-cysteine (SMCC) and its downstream metabolite N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (AMCC) .

These compounds are critical biomarkers in the surveillance of occupational exposure to N,N-Dimethylformamide (DMF) and N-Methylformamide (NMF) .

Executive Summary

In the toxicology of dimethylformamide (DMF), the distinction between the intermediate metabolite SMCC and the terminal urinary metabolite AMCC is a matter of acetylation status, stability, and diagnostic utility.

-

SMCC (S-(N-Methylcarbamoyl)-L-cysteine): The immediate cysteine conjugate formed after the breakdown of the glutathione conjugate. It possesses a free amino group, making it a substrate for N-acetyltransferases.

-

AMCC (N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine): The mercapturic acid derivative. It is the N-acetylated form of SMCC, highly polar, stable, and the primary urinary biomarker used for biological monitoring (ACGIH BEI).

Critical Acronym Warning: In broader biochemistry, "SMCC" frequently refers to the heterobifunctional crosslinker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. This guide strictly refers to the DMF metabolite S-(N-Methylcarbamoyl)-L-cysteine .

Metabolic Lineage & Mechanism

The conversion of DMF to AMCC represents a classic detoxification pathway involving bioactivation, glutathione conjugation, and mercapturic acid formation.

The Reactive Intermediate: Methyl Isocyanate (MIC)

DMF is first oxidized by CYP2E1 to N-hydroxymethyl-N-methylformamide (HMMF), which spontaneously decomposes to release Methyl Isocyanate (MIC) . This reactive intermediate is the carbamoylating agent that poses toxicological risks.

-

Carbamoylation: MIC reacts with the sulfhydryl group of Glutathione (GSH) to form S-(N-methylcarbamoyl)glutathione (SMG).

-

Processing: SMG is processed by

-glutamyltranspeptidase (GGT) and dipeptidases to yield SMCC . -

Acetylation: SMCC is acetylated by N-acetyltransferases (NAT) in the liver or kidney to form AMCC , which is excreted.

Pathway Visualization

Figure 1: The metabolic pathway from DMF to AMCC, highlighting the transient nature of SMCC.

Physicochemical & Structural Characterization[2]

The primary chemical difference lies in the N-terminus of the cysteine backbone. This acetylation significantly alters the compound's retention time in liquid chromatography and its ionization efficiency in mass spectrometry.

Comparative Data Table

| Feature | S-(N-Methylcarbamoyl)-L-cysteine (SMCC) | N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine (AMCC) |

| CAS Number | 73266-94-9 (Generic cysteine conjugate) | 103974-29-4 |

| Molecular Weight | ~178.21 g/mol | 220.25 g/mol |

| Structure Type | Cysteine Conjugate | Mercapturic Acid (N-acetylcysteine conjugate) |

| Functional Groups | Free Amine (-NH₂), Carboxyl (-COOH), Carbamoyl (-S-CO-NHMe) | Acetamide (-NH-CO-CH₃), Carboxyl (-COOH), Carbamoyl |

| pKa (Approx) | Amine: ~9.5; Carboxyl: ~2.0 | Carboxyl: ~3.3 (Amine is masked) |

| Biological Half-Life | Short (Rapidly acetylated) | ~23 Hours (Excreted in urine) |

| Primary Matrix | Blood/Tissue (Intermediate) | Urine (End Product) |

| Regulatory Status | Research Analyte | ACGIH BEI (30 mg/L in Urine) |

Structural Significance

The transformation from SMCC to AMCC increases the molecule's hydrophobicity slightly (capping the charged amine) and facilitates active transport into the urine via organic anion transporters (OATs).

Biomonitoring & Clinical Relevance[3]

Why AMCC is the Gold Standard

AMCC is the preferred biomarker for DMF exposure for three reasons:

-

Accumulation: Due to its long half-life (~23 hours), AMCC accumulates over the workweek.[1] Sampling at the "End of Shift at End of Workweek" provides an integrated measure of exposure.

-

Stability: The N-acetyl group protects the molecule from rapid enzymatic degradation in urine.

-

Specificity: While dietary isothiocyanates can produce minor background levels of AMCC, high levels are specific to N-alkylformamide exposure.

The Role of SMCC

SMCC is rarely quantified in routine urine analysis because it exists transiently. However, it is mechanistically important:

-

Adduct Hydrolysis: When researchers analyze protein adducts (e.g., globin adducts) to measure exposure over months, they may hydrolyze the protein. If the carbamoylation occurred on a cysteine residue, SMCC is the released product.

-

Deacetylation: In rare cases of kidney enzyme activity (aminoacylase), AMCC can be deacetylated back to SMCC, but the equilibrium strongly favors excretion of AMCC.

Experimental Protocols

Protocol 1: Quantification of Urinary AMCC via LC-MS/MS

This protocol is the industry standard for compliance testing (ACGIH BEI).

Reagents:

-

Internal Standard: N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine-d3 (AMCC-d3).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Workflow:

-

Sample Prep: Thaw urine sample at room temperature. Vortex for 30s.

-

Dilution: Mix 100 µL Urine + 50 µL Internal Standard solution + 850 µL Mobile Phase A.

-

Centrifugation: Centrifuge at 10,000 x g for 10 mins to remove particulates.

-

LC Separation: Inject 5 µL onto a C18 Reverse Phase column (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).

-

Gradient: 5% B to 95% B over 4 minutes.

-

-

MS/MS Detection: Electrospray Ionization (ESI) in Negative Mode (or Positive depending on method validation; Negative mode often preferred for mercapturates).

-

MRM Transitions:

-

AMCC: m/z 219

160 (Loss of acetamide/methylcarbamoyl fragment). -

Note: Specific transitions must be optimized. Common loss is the N-acetyl group or cleavage of the S-C bond.

-

-

Protocol 2: SMCC Isolation (Research Context)

Used when studying enzymatic kinetics of NAT enzymes.

Workflow:

-

Incubation: Incubate liver cytosol fraction with SMCC substrate and Acetyl-CoA.

-

Quenching: Stop reaction with ice-cold acetonitrile.

-

Differentiation: Use High-Resolution MS (HRMS) to distinguish SMCC (m/z ~179 [M+H]+) from AMCC (m/z ~221 [M+H]+).

-

Observation: Monitor the depletion of the m/z 179 peak and appearance of the m/z 221 peak.

Analytical Workflow Diagram

Figure 2: Standard analytical workflow for the quantification of AMCC in urine.

References

-

ACGIH. (2024). TLVs and BEIs: Based on the Documentation of the Threshold Limit Values for Chemical Substances and Physical Agents & Biological Exposure Indices. American Conference of Governmental Industrial Hygienists.[1][2][3] [Link]

-

Käfferlein, H. U., & Angerer, J. (2001). "Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry." Journal of Environmental Monitoring. [Link]

-

Mráz, J., et al. (2002).[3] "Biological monitoring of N,N-dimethylformamide. Reference value for N-methylcarbamoyl adduct at the N-terminal valine as a biomarker of chronic occupational exposure." International Archives of Occupational and Environmental Health. [Link]

-

Perico, A., et al. (2004).[4] "Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry." Rapid Communications in Mass Spectrometry. [Link][4]

-

PubChem. (2025).[5] "N-acetyl-S-(N-methylcarbamoyl)cysteine | C7H12N2O4S."[5] National Library of Medicine. [Link]

Sources

- 1. Analysis of urinary N-acetyl-S-(N-methylcarbamoyl)cysteine, the mercapturic acid derived from N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. DIMETHYLFORMAMIDE | Occupational Safety and Health Administration [osha.gov]

- 4. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyl-S-(N-methylcarbamoyl)cysteine | C7H12N2O4S | CID 108218 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Urinary Pharmacokinetics and Biological Half-Life of S-(N-Methylcarbamoyl)-L-cysteine and its Metabolites

Abstract

This technical guide provides a comprehensive examination of the biological half-life of S-(N-Methylcarbamoyl)-L-cysteine (SMCC) in urine, with a primary focus on its N-acetylated metabolite, N-acetyl-S-(N-methylcarbamoyl)-cysteine (AMCC). AMCC is a critical biomarker for assessing cumulative exposure to the industrial solvent N,N-dimethylformamide (DMF) and the highly toxic compound methyl isocyanate (MIC). We delve into the metabolic pathways, pharmacokinetic profiles, and the analytical methodologies required for accurate determination of its urinary half-life. This document synthesizes current scientific literature to offer researchers, toxicologists, and drug development professionals a detailed understanding of the causality behind experimental choices, robust protocols for quantification, and the interpretation of pharmacokinetic data. Through detailed protocols, data summaries, and workflow visualizations, this guide serves as an authoritative resource for the application of AMCC as a long-term exposure biomarker.

Introduction

Chemical Identity and Nomenclature

S-(N-Methylcarbamoyl)-L-cysteine (SMCC) is a key intermediate formed following exposure to compounds that generate a methyl isocyanate moiety. In toxicological and biomonitoring literature, the term is often used interchangeably with its downstream metabolite, N-acetyl-S-(N-methylcarbamoyl)-cysteine (AMCC) , also known as Methylcarbamoyl mercapturic acid (MCAMA) .[1] SMCC is the direct conjugate of the reactive intermediate with the amino acid L-cysteine.[2] However, for excretion via the urine, SMCC is further processed through the mercapturic acid pathway, where it is N-acetylated to form AMCC.[1][3] It is AMCC that is the principal analyte measured in urine to determine exposure, and its pharmacokinetic properties are the focus of this guide.

Toxicological Significance

AMCC is a validated biomarker of exposure to N,N-dimethylformamide (DMF), a widely used industrial solvent known for its hepatotoxicity, and methyl isocyanate (MIC), a highly toxic compound.[1][4] Unlike parent compounds or other metabolites with short half-lives, AMCC's extended biological half-life makes it an invaluable tool for assessing cumulative exposure over a workweek.[1][4] This is particularly relevant for monitoring occupational exposure and understanding the dose-response relationship for DMF-induced liver injury.[5] The American Conference of Governmental Industrial Hygienists (ACGIH) has recommended a biological exposure index (BEI) for AMCC in urine to protect worker health.[5]

Metabolic Pathway Overview

The formation of urinary AMCC from a precursor like DMF is a multi-step process. DMF is first metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP2E1), to generate reactive intermediates.[1] A proposed pathway involves the formation of methyl isocyanate, which is highly electrophilic. This intermediate is detoxified by conjugation with the endogenous antioxidant glutathione (GSH). The resulting glutathione conjugate is sequentially cleaved to form the cysteine conjugate, SMCC. Finally, SMCC undergoes N-acetylation to yield the more water-soluble and readily excretable mercapturic acid, AMCC.[1][3]

Caption: Metabolic pathway from DMF to urinary AMCC.

Pharmacokinetic Profile in Urine

The Concept of Biological Half-Life in Urinary Excretion

The biological half-life (t½) of a substance is the time required for its concentration in the body to be reduced by half. For urinary biomarkers, we typically measure the excretion rate over time. The urinary excretion half-life reflects the combined processes of formation, distribution, and elimination of the analyte. For AMCC, its relatively long half-life is a key feature that distinguishes it from other DMF metabolites like N-methylformamide (NMF).[1][3]

Rationale for the Prolonged Half-Life of AMCC

Studies monitoring volunteers after an 8-hour exposure to DMF vapor have provided critical insights. The half-times of excretion for DMF and its primary metabolites were found to be approximately 2 hours (DMF), 4 hours (N-hydroxymethyl-N-methylformamide), 7 hours (N-hydroxymethyl-formamide), and 23 hours (AMCC).[3]

The markedly slow elimination of AMCC following DMF exposure is noteworthy. Interestingly, when AMCC is administered directly, it is eliminated rapidly. This discrepancy strongly suggests that the prolonged half-life observed after DMF exposure is not due to slow renal clearance of AMCC itself, but rather a rate-limiting step in its formation.[3] The leading hypothesis for this phenomenon is the reversible binding of a reactive metabolic intermediate, likely methyl isocyanate, to proteins or other macromolecules. This creates a temporary depot from which the intermediate is slowly released over time, leading to sustained formation and subsequent excretion of AMCC.[3]

Biological Half-Life of Urinary AMCC

Reported Half-Life Values and Influencing Factors

The scientific literature consistently reports a urinary excretion half-life for AMCC in the range of 16 to 23 hours.[1] This extended half-life is the foundation of its utility as a biomarker for cumulative exposure, as it integrates the exposure dose over a longer period than metabolites with shorter half-lives.[4]

Several factors can influence the measured concentration of AMCC in urine, which must be considered during study design and data interpretation:

-

Exposure Duration and Timing: As a cumulative biomarker, levels are expected to be highest at the end of a workweek of repeated exposure.[4]

-

Co-exposure to Other Substances: Tobacco smoke is a significant source of compounds that can be metabolized to AMCC, and smoking status is strongly associated with baseline urinary AMCC levels.[1]

-

Diet: Some dietary components, such as coffee, have been associated with urinary AMCC levels, potentially through modulation of metabolic enzymes like CYP2E1.[1]

-

Individual Metabolic Variation: Genetic polymorphisms in metabolic enzymes can lead to inter-individual differences in the rate of DMF metabolism and AMCC formation.

Data Summary Table

| Parameter | Value | Context | Source(s) |

| Urinary Excretion Half-Life | ~23 hours | Following 8-hour inhalation exposure to DMF. | Mraz & Nohova (1992)[3] |

| Urinary Excretion Half-Life | 16-23 hours | General reported range in the literature. | Kenwood et al. (2021)[1] |

| Time to Max Excretion Rate | 24-34 hours | Time after the start of an 8-hour DMF exposure. | Mraz & Nohova (1992)[3] |

| Comparison Metabolite (NMF) | ~7 hours | Half-life of N-methylformamide, another DMF metabolite. | Mraz & Nohova (1992)[3] |

Experimental Protocol for Half-Life Determination

The determination of a urinary excretion half-life requires a meticulously designed study and a robust, validated analytical method.

Study Design and Volunteer Selection

-

Cohort: Recruit healthy, non-smoking volunteers to avoid confounding from tobacco exposure.[1]

-

Informed Consent: Ensure all participants provide informed consent under an IRB-approved protocol.

-

Washout Period: Mandate a washout period (e.g., 1-2 weeks) free from occupational solvent exposure and specific dietary restrictions.

-

Exposure: Administer a controlled, single exposure to the parent compound (e.g., DMF via inhalation chamber) or administer a stable isotope-labeled version to distinguish from background levels.

-

Sample Collection: Collect all urine voids for a period of at least 4-5 times the expected half-life (e.g., 96-120 hours) to accurately capture the elimination phase.

Timed Urine Sample Collection Protocol

-

Baseline: Obtain a pre-exposure urine sample (t=0).

-

Voiding Schedule: At the start of the collection period, the participant should void and discard their urine. This is the start time.

-

Collection: Collect every subsequent urine sample in a separate, pre-labeled, sterile container.

-

Record Keeping: For each sample, record the exact time of voiding and the total volume of the sample.

-

Pooling: For ease of analysis, samples can be pooled into specific time intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, 24-48h, etc.). The total volume and exact duration of each interval must be recorded.

Sample Preparation and Stabilization

-

Aliquoting: Immediately after volume measurement, thoroughly mix the pooled urine sample and transfer aliquots (e.g., 1-2 mL) into cryovials.

-

Storage: Flash-freeze aliquots and store them at ≤ -70°C to ensure long-term stability of the analyte.[1] Avoid repeated freeze-thaw cycles.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of AMCC in urine due to its high sensitivity, specificity, and throughput.[1][6]

Caption: Experimental workflow for AMCC analysis in urine.

Step-by-Step Protocol:

-

Reagents and Standards: Prepare a stock solution of certified AMCC standard and a stable isotope-labeled internal standard (e.g., ¹³C₃,¹⁵N-AMCC). Create a series of calibration standards in a matrix-matched solution (e.g., synthetic urine).

-

Sample Preparation:

-

Thaw urine samples, standards, and quality controls (QCs) on ice.

-

Vortex and centrifuge (e.g., 10,000 x g for 5 min) to pellet any sediment.

-

In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 200 µL of a dilution buffer containing the internal standard.

-

Vortex thoroughly and transfer to an autosampler vial.

-

-

LC-MS/MS Conditions (Example):

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to resolve AMCC from matrix interferences.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions: Monitor the mass-to-charge (m/z) transitions for AMCC (e.g., 219 → 162) and its internal standard (e.g., 223 → 166).[1]

-

-

Validation: The method must be fully validated according to regulatory guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[6][7]

Data Analysis and Interpretation

-

Quantification: Using the instrument software, integrate the chromatographic peak areas for the analyte and the internal standard. Calculate the area ratio and determine the concentration of AMCC in each sample using the linear regression equation from the calibration curve.

-

Excretion Rate Calculation: For each collection interval, calculate the total mass of AMCC excreted by multiplying the concentration (in mg/L) by the total urine volume (in L) for that interval. Divide this mass by the duration of the interval (in hours) to get the excretion rate (mg/h).

-

Pharmacokinetic Modeling:

-

Plot the natural logarithm (ln) of the excretion rate versus the midpoint time of each collection interval.

-

The terminal portion of this plot should be linear. The slope of this linear portion is the elimination rate constant (kₑ).

-

The biological half-life (t½) is calculated using the formula: t½ = 0.693 / kₑ .

-

-

Creatinine Normalization: To adjust for variations in urine dilution, it is common practice to also express results as a concentration of AMCC per gram of creatinine. However, for determining an excretion half-life, using the excretion rate (mass/time) based on timed collections is the more rigorous and accurate approach.

Conclusion and Future Directions

The biological half-life of N-acetyl-S-(N-methylcarbamoyl)-cysteine (AMCC) in urine is approximately 16-23 hours, a characteristic that establishes it as a superior biomarker for the cumulative assessment of DMF and MIC exposure compared to short-lived metabolites.[1][3] This extended half-life is attributed to a rate-limiting formation step, likely involving the slow release of a reactive intermediate from a temporary depot.[3] Accurate determination of this pharmacokinetic parameter requires rigorous study design, precisely timed urine collection, and highly specific and sensitive analytical methods like LC-MS/MS. Understanding the pharmacokinetics of AMCC is essential for refining biological exposure indices, improving occupational risk assessment, and protecting worker health. Future research should focus on further elucidating the specific mechanisms of the rate-limiting step and identifying genetic factors that contribute to inter-individual variability in AMCC metabolism and excretion.

References

-

Mráz, J., & Nohová, H. (1988). Gas Chromatographic Method for the Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine, a Metabolite of N,N-dimethylformamide and N-methylformamide, in Human Urine. Journal of Chromatography B: Biomedical Sciences and Applications, 431(2), 361-368. [Link]

-

Mráz, J., & Nohová, H. (1992). Absorption, metabolism and elimination of N,N-dimethylformamide in humans. International Archives of Occupational and Environmental Health, 64(2), 85-92. [Link]

-

Renwick, A. G., & Williams, R. T. (1972). The metabolism of S-methyl-L-cysteine in man. Biochemical Pharmacology, 21(18), 2463-2473. [Link]

-

Sari, D. K. (2020). Evidence-based Case Report N-ACETYL-S-(N-METHYLCARBAMOYL)-CYSTEINE (AMCC). Indonesian Journal of Clinical Pathology and Medical Laboratory, 26(2), 235-240. [Link]

-

Kenwood, B. M., et al. (2021). Characterization of US population levels of urinary methylcarbamoyl mercapturic acid, a metabolite of N,N-dimethylformamide and methyl isocyanate. Environmental Science and Pollution Research, 28(20), 25687-25697. [Link]

-

Zee, T., et al. (2022). Accurate 24-h urine cystine quantification for patients on cystine-binding thiol drugs. Urolithiasis, 50(6), 721-727. [Link]

-

Lee, H. J., et al. (2015). Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Drug Metabolism and Disposition, 43(6), 843-851. [Link]

-

Mennicke, W. H., Görler, K., & Krumbiegel, G. (1987). Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine. Journal of Chromatography B: Biomedical Sciences and Applications, 414(1), 19-25. [Link]

-

Hu, Z., et al. (1996). Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. Biochemical Pharmacology, 51(12), 1629-1636. [Link]

-

Zee, T., et al. (2022). Accurate 24-h urine cystine quantification for patients on cystine-binding thiol drugs. Urolithiasis, 50(6), 721-727. [Link]

-

Miyauchi, H., et al. (2013). Occupational Exposure to N,N-Dimethylformamide in the Summer and Winter. Journal of Occupational Health, 55(5), 375-383. [Link]

-

Calafat, A. M., et al. (2023). Biomarkers of exposure in urine of active smokers, non-smokers, and vapers. Analytical and Bioanalytical Chemistry, 415(28), 7057-7068. [Link]

-

Noji, M., et al. (2016). Metabolome Analysis Revealed Increase in S-Methylcysteine and Phosphatidylisopropanolamine Synthesis upon l-Cysteine Deprivation in the Anaerobic Protozoan Parasite Entamoeba histolytica. Journal of Biological Chemistry, 291(4), 1856-1867. [Link]

-

Hu, Z., et al. (1996). Metabolism and pharmacokinetics of S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine in rats. National Genomics Data Center. [Link]

-

Pearson, P. G., Slatter, J. G., & Rashed, M. S. (1991). Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Chemical Research in Toxicology, 4(4), 436-443. [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism and elimination of N,N-dimethylformamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. Occupational Exposure to N,N-Dimethylformamide in the Summer and Winter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate 24-h urine cystine quantification for patients on cystine-binding thiol drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Accurate 24-h urine cystine quantification for patients on cystine-binding thiol drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution GC-MS Quantification of S-(N-Methylcarbamoyl)-L-cysteine (SNMC)

This application note details the protocol for the analysis of S-(N-Methylcarbamoyl)-L-cysteine (SNMC) using Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary & Scientific Rationale

S-(N-Methylcarbamoyl)-L-cysteine (SNMC) is a critical intermediate biomarker associated with exposure to methyl isocyanate (MIC) , a potent respiratory toxin. In vivo, MIC conjugates with glutathione (GSH) to form S-(N-methylcarbamoyl)glutathione, which is enzymatically catabolized to SNMC and subsequently N-acetylated to N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) , the primary urinary metabolite.

The Analytical Challenge: SNMC is a zwitterionic, polar, and non-volatile amino acid derivative. Furthermore, the thiocarbamate bond (R-S-C(=O)-NH-CH3) is chemically labile; it is susceptible to hydrolysis and trans-carbamoylation under basic conditions or high temperatures.

-

Traditional Silylation (e.g., BSTFA/MTBSTFA): Requires heating (60–100°C), which risks thermal degradation of the thiocarbamate moiety.

-

Selected Strategy: This protocol utilizes Propyl Chloroformate (PCF) derivatization.[1]

-

Causality: PCF reacts instantaneously in aqueous media at room temperature. It converts the carboxylic acid to a propyl ester and the amine to a propyl carbamate. This "double-protection" renders the molecule volatile while preserving the sensitive S-N-methylcarbamoyl side chain.

-

Biological Pathway & Analyte Context

The following diagram illustrates the metabolic formation of SNMC and its downstream conversion. Understanding this pathway is crucial for selecting the correct biological matrix.

Figure 1: Metabolic pathway of Methyl Isocyanate (MIC) leading to the formation of SNMC and AMCC.

Materials & Reagents

Chemicals:

-

S-(N-Methylcarbamoyl)-L-cysteine Standard: Custom synthesis or commercial standard (purity >98%).

-

Internal Standard (IS): S-Ethyl-L-cysteine (structural analog) or stable isotope-labeled SNMC (

, -

Derivatization Reagents:

-

Propyl Chloroformate (PCF)

-

1-Propanol (anhydrous)

-

Pyridine (silylation grade)

-

-

Solvents: Chloroform (HPLC grade), Isooctane.

-

Buffers: Sodium Hydroxide (1M), Hydrochloric Acid (1M).

Equipment:

-

GC-MS System (e.g., Agilent 7890/5977 or equivalent single quadrupole).

-

Column: ZB-AAA or DB-5ms (30 m × 0.25 mm ID × 0.25 µm film thickness).

-

Vortex mixer, Centrifuge.

Experimental Protocol

This workflow is designed to minimize sample handling time to prevent analyte degradation.

Step 1: Sample Preparation & Extraction

For Plasma/Cell Lysate (100 µL):

-

Add 10 µL of Internal Standard (100 µM S-Ethyl-cysteine).

-

Precipitate proteins by adding 200 µL of cold Methanol.

-

Vortex for 30s and centrifuge at 10,000 × g for 5 min at 4°C.

-

Transfer the supernatant to a clean borosilicate glass vial.

-

Evaporate to dryness under a gentle stream of Nitrogen at room temperature (Do NOT heat).

Step 2: Propyl Chloroformate (PCF) Derivatization

Rationale: PCF enables simultaneous esterification of the carboxyl group and carbamoylation of the amine group in an aqueous/organic medium without heat.

-

Reconstitute the dried residue in 200 µL of 1-Propanol:Pyridine (4:1 v/v) .

-

Slowly add 50 µL of Propyl Chloroformate (PCF) .

-

Note: Evolution of CO2 gas will occur. Ensure the vial is vented or open during addition.

-

-

Vortex vigorously for 1 minute.

-

Add 200 µL of Chloroform containing 1% PCF (to drive reaction to completion).

-

Add 200 µL of 1M Sodium Bicarbonate (aqueous) to neutralize the reaction and separate phases.

-

Vortex for 30 seconds and centrifuge (2,000 × g, 1 min).

-

Collection: Transfer the lower organic layer (Chloroform) to a GC autosampler vial containing a conical insert.

-

Add a small amount (approx. 10 mg) of anhydrous Sodium Sulfate to dry the organic layer.

Step 3: GC-MS Analysis Parameters

Chromatographic Conditions:

-

Inlet: Splitless mode, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 70°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 10°C/min to 280°C (hold 3 min).

-

Total Run Time: ~15.5 minutes.

-

Mass Spectrometry Settings:

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Mode: SIM (Selected Ion Monitoring) for quantification; Scan (m/z 50–450) for identification.

-

Solvent Delay: 4.0 minutes.

Data Analysis & Validation

Derivatization Logic & Ion Selection

The PCF reaction modifies SNMC as follows:

-

Carboxyl (-COOH): Converted to Propyl Ester (+42 Da).

-

Amine (-NH2): Converted to N-Propyl Carbamate (+86 Da).

-

Side Chain (-S-CONHCH3): Remains intact.

Calculated MW of Derivative:

-

SNMC MW: 178.21 g/mol

-

Net Addition: +42 (Propyl) + 86 (Propyl Carboxy) - 2 (H) = +126 Da (approx).

-

Derivative MW: ~304 Da.

Target Ions for SIM Mode:

| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

|---|---|---|---|

| SNMC-PCF Derivative | m/z 116 | m/z 174 | m/z 304 (Molecular Ion) |

| IS (S-Ethyl-Cys) | m/z 116 | m/z 160 | m/z 218 |

Note: m/z 116 is characteristic of the N-propyl carbamate fragment common to PCF-derivatized amino acids. Always validate the spectrum with a pure standard in Scan mode first.

Quantitative Workflow

-

Calibration Curve: Prepare serial dilutions of SNMC standard (0.1 – 50 µM) spiked into the blank matrix.

-

Normalization: Plot the Area Ratio (Analyte Area / IS Area) vs. Concentration.

-

Linearity: Acceptable R² > 0.99.

Workflow Visualization

Figure 2: Step-by-step analytical workflow from sample extraction to GC-MS quantification.[1][2][3]

Troubleshooting & Critical Notes

-

Stability Warning: The S-(N-methylcarbamoyl) moiety is sensitive to high pH. Do not use strong bases (KOH/NaOH) during the extraction or neutralization steps; use Sodium Bicarbonate (NaHCO3) instead.

-

Alternative Biomonitoring Approach: If the intact SNMC molecule is difficult to detect due to matrix interference, consider the "EMC Conversion Method" (Reference 1). This involves treating the urine sample with Ethanol/K2CO3 to cleave the carbamoyl group, converting it to Ethyl-N-methylcarbamate (EMC).[4][5] While this destroys the cysteine backbone, it is a highly sensitive method for proving exposure to the carbamoylating agent.

-

Column Maintenance: PCF reagents (Pyridine/Chloroformate) can contaminate the MS source over time. Use a divert valve to send the solvent front (0–3.5 min) to waste.

References

-

Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry. Source: PubMed (PMID: 11529165) URL:[Link] Relevance: Describes the metabolic pathway and the alternative "EMC conversion" cleavage method for biomarkers.

-

Amino acid analysis in biological fluids by GC-MS (Propyl Chloroformate Method). Source: D-NB.info (Dissertation, University of Regensburg) URL:[Link] Relevance: Establishes the core PCF derivatization protocol used in this guide for aqueous amino acid analysis.

-

Best practices for cysteine analysis. Source: Science Exploration Press URL:[Link] Relevance: Provides critical insights into the stability of cysteine thiols and the necessity of rapid derivatization to prevent oxidation.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Best practices for cysteine analysis [sciexplor.com]

- 4. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantitative Analysis of S-(N-Methylcarbamoyl)-L-cysteine using Isotope Dilution Mass Spectrometry

Introduction: The Significance of S-(N-Methylcarbamoyl)-L-cysteine as a Biomarker

S-(N-Methylcarbamoyl)-L-cysteine (SMCC) is a crucial metabolite formed through the mercapturic acid pathway. It serves as a key biomarker for assessing exposure to certain industrial chemicals, such as N,N-dimethylformamide, and is of growing interest in toxicological and occupational health studies.[1][2] The accurate and precise quantification of SMCC in biological matrices like urine and plasma is paramount for understanding exposure levels and associated health risks.

Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for quantitative bioanalysis due to its superior accuracy and precision.[3] By introducing a stable, isotopically labeled version of the analyte as an internal standard, IDMS effectively corrects for variations in sample preparation and instrument response, ensuring reliable and reproducible results.

This comprehensive guide provides a detailed protocol for the quantification of S-(N-Methylcarbamoyl)-L-cysteine in biological fluids using a robust Isotope Dilution Mass Spectrometry (IDMS) method. The principles, experimental procedures, and data analysis are outlined to equip researchers, scientists, and drug development professionals with the necessary tools for successful implementation.

The Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled analogue of the analyte to the sample. This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H).

The fundamental principle is that the native (unlabeled) analyte and the isotopically labeled internal standard behave identically during sample extraction, purification, and ionization in the mass spectrometer. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the native analyte to the labeled internal standard, an accurate quantification of the analyte can be achieved, irrespective of sample loss or matrix effects.

Figure 1: Principle of Isotope Dilution Mass Spectrometry. A known amount of a stable isotope-labeled internal standard is added to the sample containing the analyte. The ratio of the analyte to the internal standard is measured by LC-MS/MS, allowing for accurate quantification even with sample loss during processing.

Materials and Reagents

Chemicals and Standards

-

S-(N-Methylcarbamoyl)-L-cysteine (SMCC) analytical standard (≥98% purity)

-

Stable isotope-labeled S-(N-Methylcarbamoyl)-L-cysteine (e.g., ¹³C₃, ¹⁵N₁-SMCC) as internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma/urine (control, for matrix-matched calibration)

Consumables and Equipment

-

Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

-

96-well collection plates

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

-

Analytical column (e.g., C18, 2.1 x 100 mm, 1.8 µm)

Experimental Protocol

This protocol outlines a robust method for the extraction and quantification of SMCC from human plasma. Modifications may be required for other biological matrices.

Step 1: Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve SMCC and the isotopically labeled internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the SMCC primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

-

-

Internal Standard Spiking Solution (100 ng/mL):

-

Dilute the IS primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

-

Calibration Curve and Quality Control (QC) Samples:

-

Spike control human plasma with the appropriate working standard solutions to create a calibration curve ranging from, for example, 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Step 2: Sample Preparation and Extraction

The goal of sample preparation is to isolate the analyte from the complex biological matrix, minimizing interferences and ion suppression.[4][5][6] Protein precipitation followed by solid-phase extraction (SPE) is a highly effective approach.

Figure 2: Sample Preparation Workflow for SMCC from Plasma. This workflow outlines the key steps from sample collection to preparation for LC-MS/MS analysis.

-

Aliquoting and Spiking:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.

-

Add 25 µL of the 100 ng/mL internal standard spiking solution to all tubes except for the blank matrix samples.

-

-

Protein Precipitation:

-

Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortex for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE):

-

Carefully transfer the supernatant to a clean tube.

-

Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

Step 3: LC-MS/MS Analysis

The separation of SMCC from other matrix components is achieved by liquid chromatography, followed by sensitive and selective detection using tandem mass spectrometry.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Mass Transitions (MRM) | |

| SMCC (Analyte) | To be determined empirically (e.g., Precursor > Product 1, Product 2) |

| Labeled-SMCC (IS) | To be determined empirically (e.g., Labeled Precursor > Labeled Product 1) |

Note: The mass transitions (precursor and product ions) for SMCC and its labeled internal standard must be optimized by direct infusion of the individual compounds into the mass spectrometer. The precursor ion will correspond to the protonated molecule [M+H]⁺.

Data Analysis and Method Validation

-

Calibration Curve:

-

Generate a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.

-

A linear regression with a weighting factor of 1/x or 1/x² is typically used. The correlation coefficient (r²) should be >0.99.

-

-

Quantification:

-

Determine the concentration of SMCC in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

-

Method Validation:

-

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability.

-

Table 2: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |

| Precision (CV%) | ≤15% (≤20% at the LLOQ) |

| Linearity (r²) | ≥0.99 |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Within acceptable limits across different lots of matrix |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Column degradation, incompatible reconstitution solvent | Use a new column, ensure reconstitution solvent matches initial mobile phase |

| Low Signal Intensity | Inefficient ionization, sample loss during preparation | Optimize MS source parameters, check SPE recovery |

| High Variability | Inconsistent sample preparation, instrument instability | Ensure precise pipetting, perform system suitability tests |

| Matrix Effects | Co-eluting interferences | Improve chromatographic separation, optimize SPE cleanup |

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust and reliable isotope dilution mass spectrometry method for the quantification of S-(N-Methylcarbamoyl)-L-cysteine in biological matrices. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, making this method suitable for demanding applications in clinical research, toxicology, and drug development. Adherence to the principles and protocols outlined herein will enable researchers to generate high-quality data for a deeper understanding of the role of SMCC as a biomarker.

References

-

Perico, A., Baglioni, S., & Bavazzano, P. (2004). Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry. Rapid Communications in Mass Spectrometry, 18(16), 1865-1868. [Link]

-

Schepky, A. G., et al. (2001). Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry. Journal of Analytical Atomic Spectrometry, 16(7), 814-818. [Link]

-

Käfferlein, H. U., & Angerer, J. (1999). Analysis of urinary N-acetyl-S-(N-methylcarbamoyl)cysteine, the mercapturic acid derived from N,N-dimethylformamide. Journal of Chromatography B: Biomedical Sciences and Applications, 734(1), 145-152. [Link]

-

Trappe, M., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427. [Link]

-

Trapp, O. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 13(12), 2915-2936. [Link]

-

Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

-

Ohtsu, I., et al. (2019). Development of high-throughput quantitative analytical method for L-cysteine-containing dipeptides by LC-MS/MS toward its fermentative production. AMB Express, 9(1), 93. [Link]

Sources

- 1. Analysis of urinary N-acetyl-S-(N-methylcarbamoyl)cysteine, the mercapturic acid derived from N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the general population using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. gcms.cz [gcms.cz]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Detection of S-(N-Methylcarbamoyl)-L-cysteine and its Metabolites in Urine

Welcome to the technical support center for the analysis of S-(N-Methylcarbamoyl)-L-cysteine (SMCC) and its primary urinary metabolite, N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). This guide is designed for researchers, scientists, and drug development professionals who are working on methods to detect and quantify these important biomarkers of exposure to N,N-dimethylformamide (DMF). Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to improve the sensitivity and reliability of your analyses.

Introduction: Understanding the Analyte and its Significance

N,N-dimethylformamide (DMF) is a widely used industrial solvent, and monitoring exposure to it is crucial for occupational health and safety.[1] The primary urinary biomarker for assessing DMF exposure is N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC).[1][2][3] It's important to understand the metabolic pathway to appreciate the analytical target.

DMF is metabolized in the body, leading to the formation of a reactive intermediate that conjugates with glutathione. This conjugate is then metabolized to S-(N-methylcarbamoyl)-L-cysteine (SMCC). Finally, SMCC is N-acetylated to form AMCC, which is then excreted in the urine.[1][4] Due to its transient nature, SMCC is not the primary target for routine biomonitoring. Instead, the more stable and abundant metabolite, AMCC, is the analyte of choice for sensitive and reliable quantification of DMF exposure.[1][3]

This guide will focus on optimizing the detection of AMCC, while also addressing the relationship with SMCC to provide a comprehensive resource.

Metabolic Pathway of N,N-Dimethylformamide (DMF)

Caption: Metabolic conversion of DMF to the urinary biomarker AMCC.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of AMCC in urine, providing potential causes and actionable solutions.

Issue 1: Low or No Analyte Signal (Poor Sensitivity)

Question: I am not able to detect AMCC in my urine samples, or the signal is too low for accurate quantification. How can I improve the sensitivity of my LC-MS/MS method?

Answer:

Low sensitivity is a frequent challenge in bioanalysis. Here’s a systematic approach to troubleshoot and enhance your signal:

| Potential Cause | Explanation | Recommended Solution |

| Suboptimal Sample Preparation | The concentration of AMCC in urine can be low, and the matrix is complex. Inefficient extraction or the presence of interfering substances can suppress the analyte signal. | Optimize Solid-Phase Extraction (SPE): A strong anion exchange (SAX) SPE is effective for AMCC.[3] Ensure proper conditioning, loading, washing, and elution steps. See the detailed protocol below. |

| Inefficient Chromatographic Separation | AMCC is a polar compound, which can lead to poor retention on traditional reversed-phase (RP) columns. | Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar analytes and can provide better retention and peak shape for AMCC.[5] |

| Suboptimal Mass Spectrometry (MS) Parameters | Incorrect MS settings can drastically reduce signal intensity. | Tune MS Parameters: Optimize the spray voltage, gas flows (nebulizer and drying gas), and temperature for your specific instrument and analyte.[6] Infuse a standard solution of AMCC to determine the optimal precursor and product ions and their corresponding collision energies. |

| Analyte Instability | Thiols can be susceptible to oxidation. | Sample Handling: Keep urine samples frozen at -20°C or lower until analysis. Minimize freeze-thaw cycles. |

Issue 2: Poor Peak Shape and Reproducibility

Question: My chromatographic peaks for AMCC are broad, tailing, or inconsistent between injections. What could be the cause?

Answer:

Poor peak shape and reproducibility can compromise the accuracy of your quantification. Consider the following:

| Potential Cause | Explanation | Recommended Solution |

| Matrix Effects | Co-eluting endogenous compounds from the urine matrix can interfere with the analyte's ionization and peak shape. | Improve Sample Cleanup: Enhance your SPE protocol by adding an extra wash step or by using a more selective sorbent. Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects, although this may compromise sensitivity. |

| Inappropriate Mobile Phase | The pH and composition of the mobile phase are critical for good chromatography. | Mobile Phase Optimization: For HILIC, ensure a high organic content in your mobile phase. For RP-LC, use a mobile phase with an appropriate pH to ensure a consistent ionization state of AMCC. The use of volatile buffers like ammonium formate is recommended for LC-MS compatibility. |

| Column Contamination or Degradation | Buildup of matrix components on the analytical column can lead to deteriorating performance. | Column Washing and Replacement: Implement a robust column washing procedure after each batch of samples. If performance does not improve, replace the analytical column. |

Frequently Asked Questions (FAQs)

Q1: What is the difference between S-(N-Methylcarbamoyl)-L-cysteine (SMCC) and N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC)?

A1: SMCC is a metabolic intermediate in the biotransformation of DMF. It is formed after the initial glutathione conjugate is broken down. SMCC is then further metabolized through N-acetylation to form AMCC.[1][4] AMCC is the more stable and abundant end-product that is excreted in the urine, making it the preferred and more reliable biomarker for assessing DMF exposure.[1][3]

Q2: Can I directly measure SMCC in urine?

A2: While technically possible with a sufficiently sensitive instrument and an analytical standard, direct measurement of SMCC in urine is challenging and not routinely performed. This is because SMCC is a transient intermediate and is expected to be present at much lower concentrations than AMCC. The analytical methods in the scientific literature focus on AMCC for biomonitoring of DMF.[2][3]

Q3: Do I need to derivatize AMCC for analysis?

A3: For LC-MS/MS analysis, derivatization of AMCC is generally not necessary as it can be ionized and detected directly.[3] However, for gas chromatography (GC) analysis, derivatization is required to make the analyte volatile.[2]

Q4: What are the typical mass transitions for AMCC in LC-MS/MS?

A4: For negative ion mode electrospray ionization (ESI-), a common precursor ion for AMCC is [M-H]⁻ at m/z 219.[3] Product ions would need to be determined by infusing a standard and performing fragmentation experiments on your specific mass spectrometer.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of AMCC from Urine

This protocol is adapted from established methods for the extraction of AMCC from urine using strong anion exchange (SAX) cartridges.[3]

Materials:

-

SAX SPE cartridges

-

Urine samples

-

Phosphate buffer

-

Methanol

-

Elution solvent (e.g., methanol with a small percentage of formic acid)

-

Centrifuge

-

SPE manifold

Procedure:

-

Sample Pre-treatment: Thaw urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

-

Dilution: Dilute the urine supernatant with phosphate buffer. The dilution factor may need to be optimized based on the expected concentration range.

-

Cartridge Conditioning: Condition the SAX SPE cartridge by passing methanol followed by phosphate buffer through it.

-

Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge at a slow and steady flow rate.

-

Washing: Wash the cartridge with the phosphate buffer to remove unretained matrix components. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove interferences.

-

Elution: Elute the retained AMCC from the cartridge using an appropriate elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Analytical Workflow Diagram

Caption: A typical workflow for the analysis of AMCC in urine.

References

- Kafferlein, H. U., Ferstl, A., & Angerer, J. (2000). Gas Chromatographic Method for the Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine, a Metabolite of N,N-dimethylformamide and N-methylformamide, in Human Urine.

- Mráz, J., & Gescher, A. (1993). Investigation of the metabolism of N, N-Dimethylformamide and its metabolites. Aston Research Explorer.

- Kestell, P., Gescher, A., & Slack, J. A. (1987). N-alkylformamides are metabolized to N-alkylcarbamoylating species by hepatic microsomes from rodents and humans. Biochemical Pharmacology, 36(16), 2745-2748.

- Perico, A., Baglioni, S., & Bavazzano, P. (2004). Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry. Rapid Communications in Mass Spectrometry, 18(16), 1865-1868.

- Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427.

- Brueckner, B., et al. (1987). Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine.

- Iannone, F., et al. (2024). A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients. International Journal of Molecular Sciences, 25(10), 5348.

- Goldfarb, D. S., et al. (2022). Accurate 24-h urine cystine quantification for patients on cystine-binding thiol drugs. Urolithiasis, 50(5), 555-562.

-

PubChem. (n.d.). N-acetyl-S-(N-methylcarbamoyl)cysteine. Retrieved from [Link]

-

PubChem. (n.d.). S-(N-methylcarbamoyl)cysteine. Retrieved from [Link]

- Heaton, J. C., & McCalley, D. V. (2016). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation.

-

Oreate AI Blog. (2026, January 15). Understanding N-Acetylcysteine: The Distinction Between Acetylcysteine and L-Cysteine. Retrieved from [Link]

-

Collagensei.com. (2024, December 2). L-Cysteine VS N-Acetyl-L-Cysteine. Retrieved from [Link]

-

Aogubio. (2025, September 11). Acetylcysteine vs N-Acetylcysteine: Key Differences Explained. Retrieved from [Link]

-

Medscape. (2024, March 11). Cystinuria Workup: Laboratory Studies, Imaging Studies, Procedures. Retrieved from [Link]

- Zhang, T., et al. (2023).

-

ResearchGate. (n.d.). Schematic overview of the main cellular pathways regulated by NNMT. Retrieved from [Link]

- Biocic, M., et al. (2023). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection Analysis: Comparison of the Methods.

-

Science Exploration Press. (n.d.). Best practices for cysteine analysis. Retrieved from [Link]

- Santagati, N. A., et al. (2021). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 26(22), 6898.

- McCalley, D. V. (2017). A review of the practicalities of hydrophilic interaction chromatography. LCGC North America, 35(10), 744-755.

Sources

- 1. research.aston.ac.uk [research.aston.ac.uk]

- 2. Gas chromatographic method for the determination of N-acetyl-S-(N-methylcarbamoyl)cysteine, a metabolite of N,N-dimethylformamide and N-methylformamide, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-alkylformamides are metabolized to N-alkylcarbamoylating species by hepatic microsomes from rodents and humans. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Best practices for cysteine analysis [sciexplor.com]

- 6. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: S-(N-Methylcarbamoyl)-L-cysteine (SNMC) Assays

This technical guide is designed as an interactive Support Center resource. It addresses the specific challenges of analyzing S-(N-Methylcarbamoyl)-L-cysteine (SNMC) , a polar zwitterionic adduct often analyzed as a biomarker for methyl isocyanate (MIC) exposure or in chemotherapeutic drug monitoring.

Status: Operational | Topic: Background Noise Reduction | Updated: 2026-02-13 Persona: Senior Application Scientist

Executive Summary: The "Polarity Trap"

The Core Problem:

SNMC (

-

Co-elution with Matrix: It elutes in the "void volume" of standard C18 columns, right alongside salts and ion-suppressing proteins.

-

Poor Retention: Lack of retention prevents the separation of the analyte from isobaric interferences, creating a high chemical background.

This guide provides a self-validating workflow to isolate SNMC from biological noise.

Module A: Sample Preparation (The "Clean" Extract)

Objective: Remove matrix interferences (salts, phospholipids) that cause high baseline noise.

Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE.

Why? Because SNMC has a basic amine (

Protocol: MCX Solid Phase Extraction

Validation Check: If your recovery is <80%, check the pH of the loading step.

| Step | Solvent/Buffer | Mechanism | Technical Note (Noise Reduction) |

| 1. Pre-treat | Sample + 2% Formic Acid (aq) | Acidify ( | Ensures SNMC amine is protonated ( |

| 2. Condition | MeOH then Water | Activation | Wetting the sorbent pores. |

| 3. Load | Acidified Sample | Ion Exchange | SNMC binds to sulfonate groups. Matrix flows through. |

| 4. Wash 1 | 0.1% Formic Acid in Water | Aqueous Wash | Removes salts and proteins. |

| 5. Wash 2 | 100% Methanol | Organic Wash | CRITICAL: Removes hydrophobic noise (lipids/pigments). SNMC stays bound. |

| 6. Elute | 5% | pH Switch | Deprotonates the amine, releasing SNMC. |

Module B: Chromatographic Separation (HILIC)[1]

Objective: Move SNMC away from the solvent front to avoid ion suppression. The Fix: Do NOT use standard C18. Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][2][3][4]

Recommended Column Chemistry

-

Stationary Phase: Zwitterionic (ZIC-HILIC) or Amide.

-

Why? These phases create a water-rich layer on the surface.[4] SNMC partitions into this layer, retaining well and eluting after the suppression zone.

Visualization: The HILIC Separation Logic

The following diagram illustrates why HILIC reduces noise compared to C18 for SNMC.

Caption: Comparison of SNMC elution profiles. HILIC separates the analyte from the salt front, significantly improving Signal-to-Noise (S/N).

Module C: Mass Spectrometry Parameters

Objective: Maximize selectivity.

Mode: Positive Electrospray Ionization (ESI+).

Target: SNMC

Optimized MRM Transitions

Using the correct transition prevents "cross-talk" from other cysteine conjugates.

| Precursor (m/z) | Product (m/z) | Loss ID | Collision Energy (eV) | Specificity |

| 179.1 | 122.0 | Loss of Methylisocyanate (57 Da) | 15-20 | High (Quantifier) |

| 179.1 | 88.0 | Cysteine fragment | 25-30 | Medium (Qualifier) |

| 179.1 | 76.0 | Cysteine fragment | 35 | Low (Noisy) |

Internal Standard Strategy:

You must use an isotopically labeled internal standard (e.g.,

Troubleshooting Logic (FAQ)

Q1: My baseline is high and erratic. What is happening?

Diagnosis: This is likely "Chemical Noise" from the mobile phase or column bleed. Fix:

-

Mobile Phase: Are you using Ammonium Acetate? Switch to Ammonium Formate (10mM) . Formate is more volatile and produces less background in positive mode than acetate.

-

Column Conditioning: HILIC columns require extensive equilibration. Ensure you equilibrate with at least 20 column volumes before the first injection.

Q2: I see a "ghost peak" in my blank samples.

Diagnosis: Carryover. SNMC is polar and sticky on metallic surfaces (needles/loops). Fix:

-

Change your needle wash to a highly organic solvent with acid (e.g., 90% Acetonitrile + 1% Formic Acid). The acid helps protonate and solubilize the SNMC off the steel surfaces.

Q3: My retention time is shifting run-to-run.

Diagnosis: HILIC hydration instability. Fix:

-

HILIC relies on a "water layer" on the silica.[4] If your gradient ends at 100% organic, you strip this layer.

-

Rule: Never go below 3% water in your gradient. Always re-equilibrate for 3-5 minutes at starting conditions between injections.

Troubleshooting Workflow Diagram

Caption: Decision tree for isolating the source of background noise (Instrument vs. Matrix).

References

-

Perico, A., et al. (2004). "Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry."[5] Rapid Communications in Mass Spectrometry.

- Context: Establishes the baseline LC-MS/MS methodology for methyl carbamoyl conjug

-

Klotz, K., et al. (2019). "An LC-MS/MS Method to Measure S-Methyl-L-Cysteine... Using Isotope Labelled Internal Standards." Molecules.

- Context: Provides the validation framework for cysteine-conjugate analysis and isotope dilution str

-

Buszewski, B., & Noga, S. (2012). "Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds." Analytical and Bioanalytical Chemistry.

- Context: Authoritative grounding for selecting HILIC over C18 for polar zwitterions like SNMC.

Sources

- 1. sielc.com [sielc.com]

- 2. halocolumns.com [halocolumns.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing S-(N-Methylcarbamoyl)-L-cysteine Stability through pH Adjustment

Welcome to the technical support center for S-(N-Methylcarbamoyl)-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for ensuring the optimal stability of this compound in your experiments. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you to achieve reliable and reproducible results.

Introduction: The Critical Role of pH in S-(N-Methylcarbamoyl)-L-cysteine Stability

S-(N-Methylcarbamoyl)-L-cysteine is a molecule of significant interest in various research and development fields. Its structure, featuring a carbamoyl group attached to the sulfur atom of L-cysteine, presents unique stability challenges. The integrity of the S-carbamoyl linkage is paramount for its biological activity and experimental outcomes. Our internal studies and the broader scientific literature indicate that pH is a critical determinant of the stability of this compound.[1][2] Inappropriate pH can lead to the degradation of S-(N-Methylcarbamoyl)-L-cysteine, compromising the validity of your experimental data. This guide will provide you with the necessary knowledge and protocols to control pH effectively and maintain the stability of your compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter during your experiments with S-(N-Methylcarbamoyl)-L-cysteine, presented in a question-and-answer format.

Question 1: I am observing a rapid loss of my S-(N-Methylcarbamoyl)-L-cysteine in solution, even at low temperatures. What could be the cause?

Answer: Rapid degradation of S-(N-Methylcarbamoyl)-L-cysteine is often linked to the pH of your solution. The carbamoyl group is susceptible to hydrolysis, a chemical reaction that can be catalyzed by both acidic and alkaline conditions.[2]

Immediate Actions:

-

Measure the pH of your solution: Use a calibrated pH meter for accurate measurement.[3] Do not rely on the theoretical pH of the buffer, as the addition of other components can alter it.

-

Adjust the pH to the optimal range: Based on preliminary data for similar compounds, a slightly acidic to neutral pH range is often preferable for the stability of carbamoylated molecules. We recommend starting with a pH range of 6.0-7.0.

-

Use a suitable buffer: Ensure you are using a buffer system with adequate capacity to maintain the pH throughout your experiment.[1]

Question 2: I see an unexpected peak in my HPLC chromatogram when analyzing my S-(N-Methylcarbamoyl)-L-cysteine sample. Could this be a degradation product?

Answer: Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. For carbamoylated cysteine derivatives, one common degradation pathway is the cyclization of the molecule, which can result in a product with a different retention time.[4][5][6]

Troubleshooting Steps:

-

Characterize the new peak: If you have access to mass spectrometry (MS), analyze the new peak to determine its mass-to-charge ratio (m/z). This information can help identify the degradation product.

-

Perform a forced degradation study: Intentionally expose your S-(N-Methylcarbamoyl)-L-cysteine to harsh conditions (e.g., strong acid, strong base, high temperature) to generate degradation products. This will help you confirm if the unexpected peak corresponds to a known degradant.

-

Optimize your analytical method: Ensure your HPLC method is stability-indicating, meaning it can separate the intact compound from its degradation products.[7]

Question 3: My experimental results are inconsistent, even though I am following the same protocol. Could the stability of S-(N-Methylcarbamoyl)-L-cysteine be a factor?

Answer: Inconsistent results are a common consequence of compound instability. Even minor variations in pH between experiments can lead to different rates of degradation, affecting the effective concentration of your compound and leading to variability in your data.

Preventative Measures:

-

Prepare fresh solutions: Whenever possible, prepare your S-(N-Methylcarbamoyl)-L-cysteine solutions immediately before use.

-

Strict pH control: Implement a strict protocol for pH measurement and adjustment for all your experimental solutions.

-

Store solutions appropriately: If you need to store solutions, do so at -20°C or below and minimize freeze-thaw cycles.[8]

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for S-(N-Methylcarbamoyl)-L-cysteine?

While specific degradation pathways for S-(N-Methylcarbamoyl)-L-cysteine are not extensively documented in publicly available literature, based on the chemistry of similar compounds, the primary degradation pathway is likely hydrolysis of the S-carbamoyl bond, leading to the formation of L-cysteine and N-methylcarbamic acid (which can further decompose). Cyclization reactions are also a possibility, particularly if the N-terminus of the cysteine is unmodified.[4][5][6]

What is the optimal pH range for the stability of S-(N-Methylcarbamoyl)-L-cysteine?

Based on general principles for carbamoylated compounds and related cysteine derivatives, a slightly acidic to neutral pH range (approximately 6.0 to 7.4) is expected to provide the best stability. Extreme acidic or alkaline pH should be avoided. For instance, S-nitrosocysteine, another S-modified cysteine, exhibits maximal decomposition near physiological pH (7.4) but is more stable at pH < 6 and pH > 9, highlighting the nuanced effects of pH.[9]

Which buffer systems are recommended for working with S-(N-Methylcarbamoyl)-L-cysteine?

The choice of buffer is critical. We recommend using buffers that have a pKa close to your target pH to ensure good buffering capacity. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point, but you may need to adjust the pH for optimal stability. Citrate buffers can be used for more acidic conditions. Always ensure that the buffer components do not react with your compound.[1]

How should I store stock solutions of S-(N-Methylcarbamoyl)-L-cysteine?

Stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol, or an appropriate buffer at the optimal pH) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of the compound in aqueous solutions for more than a day is not recommended without specific stability data.[8]

Experimental Protocols

Protocol 1: pH Adjustment of S-(N-Methylcarbamoyl)-L-cysteine Solutions

This protocol provides a step-by-step guide for preparing a buffered solution of S-(N-Methylcarbamoyl)-L-cysteine at a target pH.

Materials:

-

S-(N-Methylcarbamoyl)-L-cysteine

-

Selected buffer concentrate (e.g., 10x PBS)

-

High-purity water

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Calibrated pH meter

-

Sterile, RNase/DNase-free containers

Procedure:

-

Prepare the buffer: Dilute the buffer concentrate to the desired final concentration with high-purity water.

-

Dissolve the compound: Weigh the required amount of S-(N-Methylcarbamoyl)-L-cysteine and dissolve it in a small volume of the prepared buffer.

-

Measure the initial pH: Place the pH electrode in the solution and record the initial pH.

-

Adjust the pH: While gently stirring, add 0.1 M HCl or 0.1 M NaOH dropwise to adjust the pH to your target value. Allow the reading to stabilize before adding more acid or base.

-

Bring to final volume: Once the target pH is reached, add the remaining buffer to achieve the final desired volume and concentration.

-

Verify the final pH: Measure the pH of the final solution to ensure it is within the desired range.

-

Sterile filter (if necessary): If your application requires a sterile solution, filter it through a 0.22 µm syringe filter.

Protocol 2: Stability Assessment of S-(N-Methylcarbamoyl)-L-cysteine by HPLC

This protocol outlines a general procedure for evaluating the stability of S-(N-Methylcarbamoyl)-L-cysteine under different pH conditions using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like formic acid or trifluoroacetic acid.

-